molecular formula C23H26O6S B562473 Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside CAS No. 849938-20-1

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside

Cat. No. B562473
CAS RN: 849938-20-1
M. Wt: 430.515
InChI Key: OESKCJVZEVEFLO-JAGQFSKZSA-N
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Description

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is a complex and multifaceted compound . It has a molecular weight of 430.51 and a molecular formula of C23H26O6S . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is represented by the formula C23H26O6S . This indicates that the compound is composed of 23 carbon atoms, 26 hydrogen atoms, 6 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It has a melting point of 95-97°C . The compound should be stored at -20° C .

Scientific Research Applications

Neuroprotective Effects

Phenylpropanoid esters of rhamnose, structurally related to Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside, have been studied for their neuroprotective properties. Specifically, phenylpropanoids isolated from the roots of Scrophularia buergeriana demonstrated significant protective effects against glutamate-induced neurodegeneration in cortical neurons (Kim & Kim, 2000).

Synthesis of Complex Carbohydrate Structures

The compound has been used as a building block in the synthesis of complex carbohydrate structures such as tetrasaccharides, which form parts of antigenic polysaccharides in various bacteria. For instance, its derivative was involved in constructing a tetrasaccharide related to the repeating unit of the O-antigenic polysaccharide of strains like Klebsiella pneumoniae and Pseudomonas holci (Zhang, Zhu, & Kong, 2001).

Immune System Research

A derivative of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside was utilized in the synthesis of immunogens related to the tetrasaccharide side chain of the Bacillus anthracis exosporium. This work is significant for understanding and developing countermeasures against pathogens (Saksena, Adamo, & Kováč, 2007).

Development of Antibacterial and Antifungal Agents

Research has been conducted on derivatives of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside for their potential as antibacterial and antifungal agents. For instance, Benzyl 4-O-benzoyl-α-l-rhamnopyranoside derivatives, synthesized through various techniques, demonstrated specific antimicrobial activities against human pathogenic bacteria and fungi (Matin et al., 2016).

Future Directions

The future directions of research involving Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside are not explicitly mentioned in the sources I found. Given its use in research , it’s likely that future studies will continue to explore its properties and potential applications.

properties

IUPAC Name

[(2S,3S,4R,5R,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O6S/c1-15-20(28-16(2)24)21(29-17(3)25)22(26-14-18-10-6-4-7-11-18)23(27-15)30-19-12-8-5-9-13-19/h4-13,15,20-23H,14H2,1-3H3/t15-,20-,21+,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESKCJVZEVEFLO-JAGQFSKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676109
Record name Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849938-20-1
Record name Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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